BenchChemオンラインストアへようこそ!

Fotemustine

Metastatic Melanoma Brain Metastasis Alkylating Agents

Fotemustine, a third-generation chloroethylating nitrosourea, offers unparalleled CNS bioavailability via its organophosphorus lipophilic moiety. It forms two distinct DNA-reactive intermediates—a short-lived diazohydroxide and a long-lived iminol tautomer—yielding precise alkylation kinetics not replicated by dacarbazine or temozolomide. Indicated for melanoma brain metastasis, it delays CNS progression (22.7 vs 7.2 months) and lacks hepatotoxicity seen with carmustine/lomustine. Its synergy with temozolomide via MGMT depletion makes it ideal for glioma protocols. Procure the racemic mixture with strict purity and stability specifications to ensure reproducible alkylation and cross-linking efficiency.

Molecular Formula C9H19ClN3O5P
Molecular Weight 315.69 g/mol
CAS No. 191219-77-9
Cat. No. B10759934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFotemustine
CAS191219-77-9
Molecular FormulaC9H19ClN3O5P
Molecular Weight315.69 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C)NC(=O)N(CCCl)N=O)OCC
InChIInChI=1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14)
InChIKeyYAKWPXVTIGTRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fotemustine CAS 92118-27-9: A Third-Generation Nitrosourea for Research and Clinical Procurement


Fotemustine (CAS 92118-27-9), also known as S10036, is a third-generation chloroethylating nitrosourea with antineoplastic activity [1]. It alkylates guanine at the O6 position via chloroethyl adducts, forming N1-guanine and N3-cytosine cross-links, which inhibits DNA synthesis, induces cell cycle arrest, and triggers apoptosis [2]. Distinguished by its high lipophilicity conferred by an organophosphorus moiety, fotemustine readily penetrates the blood-brain barrier, making it particularly relevant for treating brain metastases from melanoma and malignant gliomas [3][4]. As a racemic mixture of (R)- and (S)-enantiomers, its formulation and procurement require careful attention to stability and purity specifications [5].

Why Substituting Fotemustine with Other Nitrosoureas or Alkylating Agents Compromises Experimental and Clinical Outcomes


Fotemustine cannot be simply interchanged with other in-class alkylating agents due to its unique dual-intermediate mechanism of DNA alkylation [1], distinct hepatotoxicity profile compared to carmustine and lomustine [2], and specific clinical benefit in delaying brain metastasis [3]. Unlike first- and second-generation nitrosoureas, fotemustine's rapid decomposition into a short-lived diazohydroxide and a long-lived iminol tautomer yields a cytotoxicity profile that is not replicated by dacarbazine, temozolomide, or older chloroethylating agents [1]. Furthermore, its high lipophilicity and organophosphorus structure confer unique blood-brain barrier permeability characteristics that directly impact CNS bioavailability [4]. These quantifiable differences render generic substitution scientifically unsound for applications requiring precise DNA alkylation kinetics, organ-specific toxicity avoidance, or CNS-targeted alkylator therapy.

Fotemustine Procurement Guide: Head-to-Head Quantitative Differentiation Against Key Comparators


Fotemustine vs Dacarbazine: Superior Objective Response Rate and Delayed Brain Metastasis in Phase III Metastatic Melanoma Trial

In a Phase III randomized controlled trial of 229 patients with disseminated cutaneous melanoma, fotemustine demonstrated a significantly higher overall response rate (ORR) compared to dacarbazine (DTIC) [1]. The median time to brain metastasis was prolonged threefold in patients without brain metastases at baseline [1]. However, fotemustine was associated with substantially higher rates of Grade 3-4 hematological toxicity [1].

Metastatic Melanoma Brain Metastasis Alkylating Agents Phase III Clinical Trial

Fotemustine vs Carmustine and Lomustine: Absence of Hepatotoxicity in Preclinical Rat Models

A comparative preclinical study in rats evaluated hepatotoxic perturbations induced by three nitrosoureas. Fotemustine, at doses up to 50 mg/kg, was found to be non-hepatotoxic, whereas lomustine and carmustine induced significant pericholangitis, intrahepatic cholestasis, and biliary cirrhosis at the same doses [1]. Flow cytometry revealed that fotemustine preferentially induced S phase perturbations, distinct from the G2+M phase accumulation caused by carmustine and lomustine [1].

Hepatotoxicity Nitrosoureas Preclinical Toxicology Adverse Events

Fotemustine vs Carmustine: Quantified Blood-Brain Barrier Permeability in Rat Cortex

Using retrograde carotid artery perfusion in rats, the cerebrovascular permeability coefficient (P) for fotemustine and carmustine was measured directly via voltammetry [1]. Fotemustine exhibited a permeability coefficient of 0.5 × 10⁻⁴ cm·s⁻¹, while carmustine showed a higher value of 0.9 × 10⁻⁴ cm·s⁻¹ in the first 2 minutes [1]. Both agents are considered to have high brain permeability relative to other chemotherapeutics, but carmustine's coefficient is 1.8-fold higher than fotemustine's under these experimental conditions [1].

Blood-Brain Barrier Cerebrovascular Permeability Pharmacokinetics Brain Tumors

Fotemustine vs Other Chloroethylnitrosoureas (ACNU, BCNU, CCNU): Quantitative DNA Interstrand Crosslinking Efficiency

A quantitative analysis using HPLC-ESI-MS/MS measured dG-dC interstrand crosslinks induced by four CENUs in calf thymus DNA [1]. Nimustine (ACNU) produced the highest crosslinking levels at all time points [1]. The crosslinking activity order was ACNU >> BCNU ≈ FTMS ≈ CCNU, with CCNU exhibiting the lowest activity [1]. Crosslinking activity correlated inversely with aqueous stability half-life: ACNU had the shortest half-life but highest crosslinking, while CCNU had the longest half-life but lowest crosslinking [1].

DNA Crosslinking Chloroethylnitrosoureas Alkylating Agents Mechanism of Action

Fotemustine vs Temozolomide: Sequential Administration Depletes MGMT-Mediated Resistance

A dose-finding study evaluated the sequential administration of temozolomide (TMZ) followed by fotemustine to deplete the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AT/MGMT), which mediates resistance to chloroethylnitrosoureas [1]. Pretreatment with TMZ (200 mg/m²/day for 2 days) reduced AT levels in peripheral blood mononuclear cells (PBMCs) to 34% of baseline values on day 2, prior to fotemustine administration [1]. The maximum tolerated dose of TMZ in combination was 400 mg/m² (200 mg/m²/day) due to myelosuppression [1].

MGMT Depletion Temozolomide Resistance Reversal Pharmacodynamics

Fotemustine Mechanism: Evidence for Two DNA-Reactive Intermediates with Distinct Kinetics

Fotemustine decomposes in aqueous solution to form two distinct DNA-reactive intermediates: a short-lived 2-chloroethyldiazohydroxide (t₁/₂ < 2 min) responsible for rapid O6-guanine alkylation, and a long-lived iminol tautomer responsible for sustained alkylation [1]. Preincubation of fotemustine in aqueous solution for 5 min resulted in immediate reductions in cytotoxicity (35-50%), in vitro DNA alkylation (31%), and DNA interstrand cross-linking (40%) [1]. Methyl excision repair-deficient (Mer-) cells were hypersusceptible to fotemustine, confirming O6-guanine alkylation as the major contributor to toxicity [1].

Mechanism of Action DNA Alkylation Decomposition Kinetics Nitrosoureas

Fotemustine Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Clinical Trials for Metastatic Melanoma with High Risk of CNS Progression

Fotemustine is indicated as a first-line chemotherapeutic agent in clinical trials for disseminated malignant melanoma, particularly in patient cohorts with a high likelihood of developing brain metastases. Its superiority over dacarbazine in delaying time to brain metastasis (22.7 vs 7.2 months) and higher ORR (15.2% vs 6.8%) provide a strong evidence-based rationale for its selection in protocols prioritizing CNS control [1].

Preclinical or Clinical Research Requiring a Non-Hepatotoxic Nitrosourea

In studies where hepatotoxicity is a critical exclusion criterion—such as in animals or patients with pre-existing liver dysfunction—fotemustine is the preferred chloroethylating nitrosourea. Its demonstrated lack of hepatotoxicity in preclinical models, in direct contrast to carmustine and lomustine, makes it uniquely suitable for protocols that demand an alkylating agent with minimal hepatic adverse event liability [2].

Investigational Protocols Employing Sequential MGMT Depletion Strategies

Fotemustine can be rationally combined with temozolomide in research protocols designed to overcome MGMT-mediated alkylator resistance. The evidence that temozolomide pretreatment reduces MGMT/AT levels to 34% of baseline, thereby sensitizing tumor cells to subsequent fotemustine, supports its procurement for studies evaluating this specific pharmacodynamic combination strategy in glioma and melanoma [3].

Studies Comparing DNA Alkylation Kinetics and Dual-Intermediate Mechanisms

For investigators examining the relationship between drug decomposition kinetics and cytotoxicity, fotemustine offers a unique model compound. Its formation of two distinct DNA-reactive intermediates—a short-lived diazohydroxide and a long-lived iminol tautomer—provides a mechanistic differentiation point that can be exploited in studies quantifying time-dependent alkylation, crosslinking efficiency, and cellular response to temporally distinct DNA damage [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fotemustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.